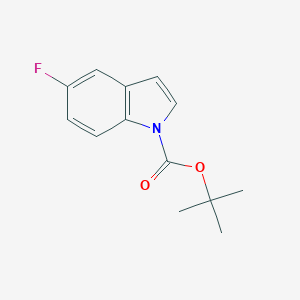

tert-butyl 5-fluoro-1H-indole-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 5-fluoroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZRVRIBJPHEBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563252 | |

| Record name | tert-Butyl 5-fluoro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129822-47-5 | |

| Record name | 1,1-Dimethylethyl 5-fluoro-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129822-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 5-fluoro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl 5-fluoro-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 5-fluoro-1H-indole-1-carboxylate, a key building block in medicinal chemistry and drug development. The document details the prevalent synthetic methodology, including a step-by-step experimental protocol, and presents key quantitative and characterization data in a clear, accessible format.

Introduction

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The introduction of a fluorine atom at the 5-position of the indole ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a compound, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen serves to increase the compound's stability and solubility in organic solvents, facilitating its use in subsequent synthetic transformations. This guide outlines the straightforward and efficient N-Boc protection of 5-fluoro-1H-indole.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through the N-protection of commercially available 5-fluoro-1H-indole. This reaction is most commonly carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of a base, such as 4-(dimethylamino)pyridine (DMAP).

Caption: Synthetic workflow for the N-Boc protection of 5-fluoro-1H-indole.

Data Presentation

Table 1: Properties of Starting Material and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 5-fluoro-1H-indole | C₈H₆FN | 135.14 | 45-51 | Almost white to pale yellow powder |

| This compound | C₁₃H₁₄FNO₂ | 235.25 | Not Reported | Not Reported |

Table 2: Summary of a Typical Reaction Protocol

| Parameter | Value |

| Starting Material | 5-fluoro-1H-indole |

| Reagents | Di-tert-butyl dicarbonate (Boc₂O), 4-(Dimethylamino)pyridine (DMAP) |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 87-98% (based on analogous reactions) |

| Purification Method | Flash Column Chromatography |

Experimental Protocol

This protocol is adapted from established procedures for the N-Boc protection of similar indole derivatives.

Materials:

-

5-fluoro-1H-indole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a solution of 5-fluoro-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) is added 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) is then added to the mixture at room temperature.

-

The reaction mixture is stirred at room temperature for 2-4 hours and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Characterization Data

The following are the reported spectroscopic data for this compound.

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.95 (dd, J = 8.9, 4.3 Hz, 1H), 7.59 (d, J = 3.7 Hz, 1H), 7.23 (dd, J = 8.7, 2.5 Hz, 1H), 7.03 (td, J = 8.9, 2.5 Hz, 1H), 6.50 (d, J = 3.7 Hz, 1H), 1.66 (s, 9H). |

| ¹³C NMR (CDCl₃) | δ 150.0, 159.2 (d, J = 237.5 Hz), 135.5, 131.5 (d, J = 10.0 Hz), 127.2, 120.3 (d, J = 10.0 Hz), 115.5 (d, J = 5.0 Hz), 110.8 (d, J = 26.3 Hz), 106.8 (d, J = 23.8 Hz), 106.2, 83.8, 28.3. |

| Mass Spec (MS) | Not Reported |

| Infrared (IR) | Not Reported |

Discussion

The N-Boc protection of 5-fluoro-1H-indole is a robust and high-yielding reaction. The use of DMAP as a catalyst is crucial for activating the di-tert-butyl dicarbonate and facilitating the nucleophilic attack by the indole nitrogen. The reaction conditions are generally mild, and the product can be easily purified by standard chromatographic techniques.

For researchers requiring alternative methods, other bases such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) can be used, sometimes in stoichiometric amounts, although DMAP is often more effective catalytically. In some cases, for less reactive indoles, stronger bases like sodium hydride (NaH) can be employed to deprotonate the indole nitrogen prior to the addition of Boc₂O. However, for 5-fluoro-1H-indole, the DMAP-catalyzed method is generally sufficient and preferable due to its milder conditions.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound. The presented data and experimental procedures are intended to assist researchers, scientists, and drug development professionals in the efficient and successful synthesis of this important chemical intermediate. The straightforward nature of the N-Boc protection allows for the reliable production of this key building block for further elaboration in complex synthetic endeavors.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of tert-butyl 5-fluoro-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of tert-butyl 5-fluoro-1H-indole-1-carboxylate. This compound is a key intermediate in the synthesis of various biologically active molecules, making a thorough understanding of its structural confirmation via NMR essential for researchers in medicinal chemistry and drug development. This document outlines the expected ¹H and ¹³C NMR chemical shifts and coupling constants, provides a comprehensive experimental protocol for data acquisition, and visually represents the molecular structure and key NMR correlations.

Introduction

This compound is a derivative of indole, a prevalent scaffold in numerous pharmaceuticals. The introduction of a fluorine atom at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position significantly influences the electronic environment of the indole ring system. NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of such molecules. This guide serves as a practical reference for the interpretation of its ¹H and ¹³C NMR spectra.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. These values are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The numbering convention used for the indole ring is standard.

¹H NMR Data (CDCl₃, 400 MHz)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.5 - 7.6 | d | ~3.2 |

| H-3 | 6.5 - 6.6 | d | ~3.2 |

| H-4 | 7.9 - 8.1 | dd | ~9.0, ~4.5 |

| H-6 | 7.0 - 7.1 | ddd | ~9.0, ~9.0, ~2.5 |

| H-7 | 7.2 - 7.3 | dd | ~9.0, ~2.5 |

| -C(CH₃)₃ | 1.6 - 1.7 | s | - |

¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 125 - 126 |

| C-3 | 107 - 108 |

| C-3a | 131 - 132 (d, JC-F ≈ 10 Hz) |

| C-4 | 110 - 111 (d, JC-F ≈ 25 Hz) |

| C-5 | 158 - 160 (d, JC-F ≈ 240 Hz) |

| C-6 | 111 - 112 (d, JC-F ≈ 25 Hz) |

| C-7 | 115 - 116 (d, JC-F ≈ 5 Hz) |

| C-7a | 135 - 136 |

| C=O | 149 - 150 |

| -C (CH₃)₃ | 84 - 85 |

| -C(C H₃)₃ | 28 - 29 |

Experimental Protocol

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

3.2. NMR Spectrometer and Parameters

-

Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

3.2.1. ¹H NMR Acquisition Parameters

| Parameter | Value |

| Pulse Program | zg30 |

| Number of Scans | 16 |

| Relaxation Delay | 1.0 s |

| Acquisition Time | 4.0 s |

| Spectral Width | 16 ppm |

3.2.2. ¹³C NMR Acquisition Parameters

| Parameter | Value |

| Pulse Program | zgpg30 |

| Number of Scans | 1024 |

| Relaxation Delay | 2.0 s |

| Acquisition Time | 1.5 s |

| Spectral Width | 240 ppm |

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually phase the spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

-

Peak Picking and Integration: Identify and integrate all peaks to determine their chemical shifts and relative intensities.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure and the logical workflow for NMR analysis.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR analysis.

Spectroscopic and Synthetic Profile of tert-butyl 5-fluoro-1H-indole-1-carboxylate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for tert-butyl 5-fluoro-1H-indole-1-carboxylate. This compound is a valuable intermediate in the fields of medicinal chemistry and drug discovery, serving as a versatile building block for the synthesis of more complex bioactive molecules. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its chemical and physical properties.

Chemical Structure and Properties

This compound is an N-Boc protected derivative of 5-fluoroindole. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the indole nitrogen, enhancing the compound's stability and solubility in organic solvents, which facilitates its use in various chemical transformations.

| Property | Value |

| Molecular Formula | C₁₃H₁₄FNO₂ |

| Molecular Weight | 249.26 g/mol |

| Appearance | Expected to be a white to off-white solid |

| CAS Number | 170098-95-2 |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a deuterated solvent like CDCl₃ are summarized below.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.9 - 8.1 | dd | 1H | H-4 |

| ~ 7.5 - 7.7 | d | 1H | H-2 |

| ~ 7.2 - 7.3 | dd | 1H | H-7 |

| ~ 6.9 - 7.1 | ddd | 1H | H-6 |

| ~ 6.4 - 6.6 | d | 1H | H-3 |

| 1.65 | s | 9H | -C(CH₃)₃ |

Note: The coupling constants (J) for the aromatic protons will be influenced by the fluorine atom. For instance, the proton at the H-4 position is expected to show a doublet of doublets due to coupling with H-6 and the fluorine atom. Similarly, H-6 will exhibit coupling to H-7 and the fluorine atom.

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 159.0 (d, ¹JCF ≈ 235 Hz) | C-5 |

| ~ 149.5 | C=O (Boc) |

| ~ 135.0 | C-7a |

| ~ 131.5 | C-3a |

| ~ 126.0 | C-2 |

| ~ 115.0 (d, ²JCF ≈ 26 Hz) | C-4 |

| ~ 110.0 (d, ²JCF ≈ 24 Hz) | C-6 |

| ~ 107.0 (d, ³JCF ≈ 9 Hz) | C-7 |

| ~ 106.0 | C-3 |

| ~ 84.0 | -C(CH₃)₃ |

| ~ 28.0 | -C(CH₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2980 | Medium-Strong | C-H stretch (tert-butyl) |

| ~ 1735 | Strong | C=O stretch (carbamate) |

| ~ 1600, 1480 | Medium | C=C stretch (aromatic) |

| ~ 1450 | Medium | C-H bend (tert-butyl) |

| ~ 1250 | Strong | C-N stretch |

| ~ 1160 | Strong | C-O stretch |

| ~ 1100 | Medium | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, common fragmentation patterns under Electron Ionization (EI) or Electrospray Ionization (ESI) are expected to involve the loss of the Boc group.[1]

Table 4: Predicted Mass Spectrometry Data

| m/z (calculated) | Proposed Fragment | Notes |

| 249.10 | [M]⁺ | Molecular Ion |

| 193.09 | [M-56]⁺ | Loss of isobutylene (C₄H₈) from the Boc group.[1] |

| 149.05 | [M-100]⁺ | Loss of the entire Boc group (C₅H₉O₂) to give the 5-fluoro-1H-indole radical cation.[1] |

| 57.07 | [C₄H₉]⁺ | tert-Butyl cation, often a base peak for Boc-protected compounds.[1] |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: N-Boc Protection of 5-Fluoroindole

This protocol describes a common method for the protection of the indole nitrogen using di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[2][3]

Materials:

-

5-fluoro-1H-indole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a solution of 5-fluoro-1H-indole (1.0 equivalent) in anhydrous dichloromethane, add di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (0.1 equivalents).

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

IR Spectroscopy:

-

Sample Preparation: A thin film of the sample can be prepared by dissolving a small amount in a volatile solvent like dichloromethane, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (ESI-MS):

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.[1]

-

Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer and acquire the spectrum in positive ion mode.

Visualizations

The following diagrams illustrate the synthetic workflow and a conceptual signaling pathway application.

Caption: Synthetic workflow for this compound.

Caption: Conceptual drug discovery pathway utilizing the title compound.

References

physical and chemical properties of tert-butyl 5-fluoro-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of tert-butyl 5-fluoro-1H-indole-1-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. This document outlines its core properties, synthesis, and reactivity, supported by available data and experimental protocols.

Core Properties

This compound (CAS Number: 129822-47-5) is a synthetic organic compound featuring a 5-fluoroindole core with a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen.[1] This Boc group enhances the compound's stability and solubility in organic solvents, making it a versatile building block for the synthesis of more complex molecules.[2]

Physical and Chemical Data

| Property | Value | Source(s) |

| CAS Number | 129822-47-5 | [1] |

| Molecular Formula | C₁₃H₁₄FNO₂ | [1] |

| Molecular Weight | 235.25 g/mol | [3] |

| Appearance | Solid (predicted) | |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Soluble in polar aprotic solvents like DMF and DMSO (inferred from related compounds). | [4] |

Synthesis and Purification

The synthesis of this compound typically involves a two-step process: the synthesis of the 5-fluoroindole core followed by the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.

Synthesis of 5-Fluoroindole

A common method for the synthesis of 5-fluoroindole starts from 2-(5-fluoro-2-nitrophenyl)-acetonitrile.[5]

Experimental Protocol:

-

To a round-bottom flask under a nitrogen atmosphere, add 10% Palladium on carbon (Pd/C).

-

Add a solution of 2-(5-fluoro-2-nitrophenyl)-acetonitrile in anhydrous ethanol.

-

Degas the mixture and backfill with hydrogen gas (this process is repeated three times).

-

Stir the reaction mixture overnight under a hydrogen atmosphere.

-

Monitor the reaction for completion using ¹⁹F NMR.

-

Once complete, replace the hydrogen atmosphere with nitrogen and quench any unreacted Pd/C with chloroform.

-

Concentrate the reaction mixture under reduced pressure.

-

Partition the residue between dichloromethane (DCM) and water.

-

Separate the organic layer, back-extract the aqueous layer with DCM, and combine the organic extracts.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography using DCM as the mobile phase to yield 5-fluoroindole as a white solid.[5]

N-Boc Protection of 5-Fluoroindole

The protection of the 5-fluoroindole nitrogen is achieved using di-tert-butyl dicarbonate (Boc)₂O.[6][7]

Experimental Protocol:

-

Dissolve 5-fluoroindole in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP).[6]

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane) or by flash column chromatography on silica gel.[6]

Workflow for the Synthesis of this compound

Chemical Reactivity

The reactivity of this compound is influenced by both the fluoro-substituted indole ring and the N-Boc protecting group.

-

Electrophilic Aromatic Substitution: The indole ring is an electron-rich aromatic system. The presence of the electron-withdrawing fluorine atom at the 5-position and the electron-donating nature of the nitrogen atom (though moderated by the Boc group) influence the regioselectivity of electrophilic substitution reactions. The 3-position remains a primary site for electrophilic attack.[2]

-

Deprotection: The Boc group is labile under acidic conditions. Treatment with acids such as trifluoroacetic acid (TFA) will readily cleave the Boc group to regenerate the N-H of the 5-fluoroindole.[2]

Spectral Data (Predicted)

While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

NMR Spectroscopy

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the indole ring, with splitting patterns influenced by the fluorine atom. A characteristic singlet for the nine equivalent protons of the tert-butyl group would be observed around 1.6 ppm.

-

¹³C NMR: The spectrum would display resonances for the carbon atoms of the indole ring, the tert-butyl group, and the carbonyl carbon of the carbamate. The carbon atoms attached to or near the fluorine atom will show coupling (C-F coupling).

-

¹⁹F NMR: A single resonance would be expected for the fluorine atom at the 5-position. The chemical shift would be indicative of the electronic environment of the fluoroindole system.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

-

C-H stretching of the aromatic ring and the tert-butyl group.

-

C=O stretching of the carbamate group, typically in the region of 1700-1750 cm⁻¹.

-

C-F stretching.

-

Aromatic C=C stretching.

Mass Spectrometry

The mass spectrum would be expected to show the molecular ion peak [M]⁺. Common fragmentation patterns for N-Boc protected compounds include the loss of isobutylene ([M-56]⁺) and the loss of the entire Boc group ([M-100]⁺).

Biological Activity and Applications in Drug Discovery

This compound serves as a crucial building block in the synthesis of various biologically active molecules.[2] The introduction of a fluorine atom into organic molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity to biological targets.[8]

Fluorinated indoles, in particular, have shown a wide range of pharmacological activities, including antiviral and enzymatic inhibitory effects.[5] For instance, various 5-fluoroindole derivatives have been investigated as potential inhibitors of α-glucosidase and as antiviral agents against viruses such as HIV and Coxsackie B4.[5][9] The specific biological activity of compounds derived from this compound would depend on the further modifications made to the indole scaffold.

Logical Relationship of Fluorine Substitution to Biological Activity

Safety and Handling

Detailed toxicological properties of this compound have not been thoroughly investigated.[3] Standard laboratory safety precautions should be followed when handling this compound. It may cause skin, eye, and respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood.

This technical guide provides a summary of the available information on this compound. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties.

References

- 1. 1-(Tert-Butoxycarbonyl)-5-fluoroindole | CAS 129822-47-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound | 129822-47-5 | Benchchem [benchchem.com]

- 3. capotchem.com [capotchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to tert-butyl 5-fluoro-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on tert-butyl 5-fluoro-1H-indole-1-carboxylate, a key intermediate in the synthesis of various pharmaceutically active compounds. Due to the limited availability of specific data for the title compound, this guide also includes relevant data for its precursor, 5-fluoro-1H-indole, and the parent compound, tert-butyl 1H-indole-1-carboxylate, to provide a thorough understanding of its chemical and physical properties.

Chemical Identity and Properties

Table 1: Physicochemical Properties

| Property | Value | Compound |

| CAS Number | 399-52-0 | 5-Fluoro-1H-indole[1] |

| 75400-67-8 | tert-Butyl 1H-indole-1-carboxylate[2][3] | |

| Molecular Formula | C₈H₆FN | 5-Fluoro-1H-indole[1] |

| C₁₃H₁₅NO₂ | tert-Butyl 1H-indole-1-carboxylate[2] | |

| C₁₃H₁₄FNO₂ | This compound | |

| Molecular Weight | 135.14 g/mol | 5-Fluoro-1H-indole[1] |

| 217.26 g/mol | tert-Butyl 1H-indole-1-carboxylate[2][3] | |

| 235.25 g/mol | This compound | |

| Appearance | Almost white to pale yellow powder | 5-Fluoro-1H-indole[1] |

| Melting Point | 45-51 °C | 5-Fluoro-1H-indole[1] |

| 24-26 °C | tert-Butyl 1H-indole-1-carboxylate[2] | |

| Boiling Point | 201 °C (lit.) | tert-Butyl 1H-indole-1-carboxylate[2][3] |

| Density | 1.07 g/mL at 25 °C (lit.) | tert-Butyl 1H-indole-1-carboxylate[2][3] |

| Solubility | Soluble in Chloroform and Methanol | 5-Fluoro-1H-indole |

Synthesis

The synthesis of this compound involves the protection of the nitrogen atom of 5-fluoro-1H-indole using di-tert-butyl dicarbonate (Boc)₂O. This reaction is typically catalyzed by a base such as 4-dimethylaminopyridine (DMAP).

Experimental Protocol: N-Boc Protection of 5-Fluoro-1H-indole

This protocol is adapted from established procedures for the N-Boc protection of indoles.[4]

Materials:

-

5-Fluoro-1H-indole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-fluoro-1H-indole (1.0 equivalent) in anhydrous dichloromethane (DCM). Add 4-dimethylaminopyridine (DMAP) (0.1 to 1.0 equivalent).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of (Boc)₂O: To the cooled and stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 to 1.5 equivalents) portion-wise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, dilute the mixture with dichloromethane.[4] Wash the organic layer sequentially with water and then with brine.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[4]

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

-

¹H NMR: The spectrum would show signals for the aromatic protons of the indole ring, with couplings influenced by the fluorine substituent. A characteristic singlet integrating to 9 protons for the tert-butyl group would be observed around 1.6 ppm.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon of the Boc group around 150 ppm and the quaternary carbon of the tert-butyl group around 84 ppm. The aromatic carbons would show splitting due to coupling with the fluorine atom.

-

¹⁹F NMR: A singlet is expected for the fluorine atom attached to the indole ring.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretching of the carbamate (around 1730 cm⁻¹) and C-F stretching.

Safety and Handling

Safety data for this compound is not specifically established. The following information is based on the safety profile of the starting material, 5-fluoroindole.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling:

-

Use in a well-ventilated area.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Diagram 2: Logical Relationship of Safety Precautions

Caption: Logical relationship of safety precautions for handling the compound.

Applications

5-Fluoroindole and its derivatives are important building blocks in medicinal chemistry.[1] The introduction of a fluorine atom can enhance metabolic stability and bioavailability of drug candidates.[1] The N-Boc protecting group allows for selective reactions at other positions of the indole ring, making this compound a versatile intermediate for the synthesis of:

-

Tryptophan dioxygenase inhibitors with potential anticancer immunomodulatory effects.[5]

-

5-HT₆ receptor ligands for the treatment of neurological disorders.[5]

-

Antitumor and antibacterial agents.[5]

-

Immunosuppressive agents.[5]

References

An In-depth Technical Guide to the Synthesis of tert-Butyl 5-Fluoro-1H-indole-1-carboxylate

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing tert-butyl 5-fluoro-1H-indole-1-carboxylate, a valuable intermediate in pharmaceutical research. The synthesis primarily involves two key stages: the formation of the 5-fluoroindole core and the subsequent N-protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group. This document details various established methods for the synthesis of 5-fluoroindole, presenting starting materials, experimental protocols, and quantitative data to facilitate replication and optimization.

Core Synthesis Overview

The synthesis of this compound is achieved through a two-step process. The initial and most complex stage is the synthesis of 5-fluoroindole. Following its successful isolation, the indole nitrogen is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.

Caption: Overall synthetic strategy.

Step 1: Synthesis of 5-Fluoroindole

Several named reactions can be employed for the synthesis of the 5-fluoroindole core. The selection of a particular route may depend on the availability of starting materials, desired scale, and safety considerations.

Leimgruber-Batcho Indole Synthesis

This method is widely used in industrial settings due to the commercial availability of substituted 2-nitrotoluenes.[1]

Caption: Leimgruber-Batcho synthesis workflow.

Experimental Protocol:

A mixture of 5-fluoro-2-nitrotoluene, N,N-dimethylformamide di-isopropyl acetal, and N,N-dimethylformamide is heated to 100°C and stirred for 3 hours. After cooling, this mixture is added dropwise to a heated mixture of iron powder and silica gel in toluene and acetic acid, maintaining the temperature below 80°C. The reaction mixture is then heated to 100°C for 2 hours.

| Parameter | Value |

| Starting Material | 5-Fluoro-2-nitrotoluene |

| Reagents | N,N-dimethylformamide di-isopropyl acetal, DMF, Iron powder, Acetic acid |

| Solvent | Toluene |

| Temperature | 100°C |

| Reaction Time | 5 hours |

| Yield | Not explicitly stated for 5-fluoroindole, but described as a scalable approach. |

Fischer Indole Synthesis

A classic and versatile method for indole synthesis, this route begins with the reaction of a substituted phenylhydrazine with an aldehyde or ketone.[2][3][4]

Caption: Fischer indole synthesis workflow.

Experimental Protocol:

-

Hydrazone Formation: 4-Fluorophenylhydrazine and ethyl pyruvate are dissolved in ethanol and refluxed to form the corresponding hydrazone.

-

Indolization: The hydrazone is cyclized using an acid catalyst like polyphosphoric acid (PPA) to yield ethyl 5-fluoroindole-2-carboxylate.

-

Hydrolysis: The resulting ester is hydrolyzed with a base such as potassium hydroxide to give 5-fluoroindole-2-carboxylic acid.[5]

-

Decarboxylation: The carboxylic acid is then decarboxylated by heating to yield 5-fluoroindole.

| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield |

| Hydrazone Formation | 4-Fluorophenylhydrazine | Ethyl pyruvate | Ethanol | Reflux | High |

| Cyclization | Hydrazone | Polyphosphoric acid | - | 80-100°C | Moderate to High |

| Hydrolysis | Ethyl 5-fluoroindole-2-carboxylate | KOH | Acetone/Water | Reflux | High |

| Decarboxylation | 5-Fluoroindole-2-carboxylic acid | - | - | >200°C | Good |

Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-halo-acetophenone with an excess of an aniline derivative.[6][7] For the synthesis of 5-fluoroindole, 4-fluoroaniline would be the starting material.

Caption: Bischler-Möhlau synthesis workflow.

Experimental Protocol:

A mixture of 4-fluoroaniline and an α-bromoacetaldehyde derivative is reacted, often with microwave irradiation to reduce reaction times. The resulting α-arylamino-ketone intermediate undergoes cyclization to form the indole ring.

| Parameter | Value |

| Starting Material | 4-Fluoroaniline |

| Reagents | α-Bromoacetaldehyde derivative |

| Conditions | Microwave irradiation (can be used) |

| Yield | Varies depending on specific substrates and conditions. |

Sugasawa Indole Synthesis

The Sugasawa synthesis is a type of Friedel-Crafts acylation followed by a reductive cyclization.

Caption: Sugasawa synthesis workflow.

Experimental Protocol:

4-Fluoroaniline is reacted with chloroacetonitrile in the presence of boron trichloride and zinc chloride to form an α-chloroacetophenone intermediate. This intermediate is then subjected to reductive cyclization with sodium borohydride to yield 5-fluoroindole.

| Step | Starting Material | Key Reagents | Solvent | Temperature | Yield |

| Acylation | 4-Fluoroaniline | Chloroacetonitrile, BCl₃, ZnCl₂ | Dichloroethane | 80°C | 45% |

| Reductive Cyclization | Acyl Intermediate | NaBH₄ | Dioxane/Water | 100°C | 70% |

Vicarious Nucleophilic Substitution (VNS) Approach

This method involves the reaction of 4-fluoronitrobenzene with a suitable nucleophile, followed by reductive cyclization.

Caption: VNS approach workflow.

Experimental Protocol:

4-Fluoronitrobenzene is reacted with a chloroacetonitrile derivative in the presence of a strong base like potassium tert-butoxide in DMF. The resulting 2-(5-fluoro-2-nitrophenyl)acetonitrile is then subjected to reductive cyclization using hydrogen gas and a palladium on carbon catalyst to afford 5-fluoroindole.

| Step | Starting Material | Key Reagents | Solvent | Temperature | Yield |

| VNS Reaction | 4-Fluoronitrobenzene | Chloroacetonitrile derivative, t-BuOK | DMF | -25°C | 72% |

| Reductive Cyclization | Acetonitrile derivative | H₂, 10% Pd/C | Ethanol | Room Temp. | 81% |

Step 2: N-Boc Protection of 5-Fluoroindole

The final step in the synthesis is the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group. This is a standard and high-yielding reaction.

Caption: N-Boc protection workflow.

Experimental Protocol:

To a solution of 5-fluoroindole in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is added. Di-tert-butyl dicarbonate (Boc₂O) is then added, and the reaction mixture is stirred at room temperature until completion. The reaction is typically monitored by thin-layer chromatography (TLC).

| Parameter | Value |

| Starting Material | 5-Fluoroindole |

| Reagents | Di-tert-butyl dicarbonate (Boc₂O), 4-(Dimethylamino)pyridine (DMAP) |

| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | Typically 2-12 hours |

| Yield | Generally high (>90%) |

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes for the construction of the key 5-fluoroindole intermediate. The choice of synthetic pathway will be guided by factors such as starting material availability, scalability, and laboratory capabilities. The final N-Boc protection is a straightforward and efficient transformation. This guide provides the necessary details for researchers to select and implement a suitable synthetic strategy for obtaining this important building block for drug discovery and development.

References

- 1. diva-portal.org [diva-portal.org]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 5. mdpi.com [mdpi.com]

- 6. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 7. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

An In-depth Technical Guide to the Boc Protection of 5-Fluoroindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key considerations for the tert-butoxycarbonyl (Boc) protection of 5-fluoroindole. This reaction is a fundamental step in the synthesis of various pharmaceutical agents and complex organic molecules where the indole nitrogen's reactivity needs to be temporarily masked. This guide consolidates data from established chemical literature to offer a detailed resource for laboratory and process development applications.

Core Mechanism of Boc Protection

The Boc protection of the indole nitrogen in 5-fluoroindole is a nucleophilic substitution reaction. The lone pair of electrons on the indole nitrogen atom acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).

The reaction is often facilitated by a base and a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP). The presence of a fluorine atom at the 5-position of the indole ring influences the nucleophilicity of the indole nitrogen. Fluorine is an electron-withdrawing group, which slightly reduces the electron density of the indole ring system, including the nitrogen atom. This can make 5-fluoroindole slightly less reactive than unsubstituted indole, potentially requiring more forcing conditions or catalytic activation for efficient protection.

Two primary mechanistic pathways are generally considered, depending on the reaction conditions:

-

Base-Mediated Deprotonation: In the presence of a strong, non-nucleophilic base such as sodium hydride (NaH), the indole N-H proton is abstracted to form a highly nucleophilic indolide anion. This anion then readily attacks the Boc anhydride.

-

Catalytic Acylation: With a milder base like triethylamine (TEA) and a catalytic amount of DMAP, the reaction proceeds through a different mechanism. DMAP, being a more potent nucleophile than the indole nitrogen, first reacts with Boc₂O to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate. The indole nitrogen then attacks this activated species, and the DMAP catalyst is regenerated.

Visualizing the Reaction Pathways

The following diagrams illustrate the proposed mechanisms for the Boc protection of 5-fluoroindole.

Experimental Protocols

Several methods have been successfully employed for the Boc protection of indoles. The choice of method often depends on the scale of the reaction, the presence of other functional groups, and the desired purity of the final product. Below are detailed protocols for common procedures.

Protocol 1: DMAP-Catalyzed Protection in Dichloromethane

This is a widely used and generally high-yielding method suitable for many indole substrates.

Reagents and Materials:

-

5-Fluoroindole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 5-fluoroindole (1.0 eq) in anhydrous dichloromethane, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 3-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

| Reagent/Parameter | Molar Ratio/Value |

| 5-Fluoroindole | 1.0 eq |

| Di-tert-butyl dicarbonate | 1.2 - 2.2 eq |

| Triethylamine | 1.5 eq |

| DMAP | 0.1 - 0.2 eq |

| Temperature | 0 °C to room temperature |

| Reaction Time | 3 - 16 hours |

| Typical Yield | ~90% [1] |

Protocol 2: Protection using Sodium Hydride in Tetrahydrofuran

This method is suitable for less reactive indoles or when a strong base is required to ensure complete deprotonation.

Reagents and Materials:

-

5-Fluoroindole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere, add a solution of 5-fluoroindole (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

| Reagent/Parameter | Molar Ratio/Value |

| 5-Fluoroindole | 1.0 eq |

| Sodium Hydride (60%) | 1.2 eq |

| Di-tert-butyl dicarbonate | 1.1 eq |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2 - 4 hours |

| Typical Yield | High (expected >90%) |

Data Presentation and Characterization

The successful synthesis of N-Boc-5-fluoroindole should be confirmed by spectroscopic methods.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Disappearance of the broad N-H proton signal around δ 8.0-8.5 ppm. Appearance of a singlet corresponding to the nine protons of the tert-butyl group around δ 1.6 ppm. Shifts in the aromatic protons of the indole ring. |

| ¹³C NMR | Appearance of signals for the carbonyl carbon of the Boc group (~150 ppm) and the quaternary carbon of the tert-butyl group (~84 ppm). |

| ¹⁹F NMR | A singlet or multiplet in the typical range for an aromatic fluorine, with a chemical shift influenced by the electronic environment. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of N-Boc-5-fluoroindole (C₁₃H₁₄FNO₂) should be observed. |

Workflow for Synthesis and Purification

The following diagram outlines the general workflow for the Boc protection of 5-fluoroindole.

Conclusion

The Boc protection of 5-fluoroindole is a robust and essential transformation in organic synthesis. The choice between a strong base-mediated or a milder DMAP-catalyzed protocol allows for flexibility depending on the substrate and desired reaction conditions. The electron-withdrawing nature of the 5-fluoro substituent may necessitate the use of a catalyst or slightly more forcing conditions to achieve high yields. Careful monitoring of the reaction and appropriate purification techniques will ensure the successful preparation of N-Boc-5-fluoroindole for its use in the development of novel therapeutics and other advanced applications.

References

Characterization of tert-butyl 5-fluoro-1H-indole-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of tert-butyl 5-fluoro-1H-indole-1-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines information from analogous compounds and general synthetic methodologies to present a detailed profile. The guide covers its synthesis, purification, and characterization by various analytical techniques. Safety information is also included to ensure proper handling.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Fluorine substitution is a common strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed to facilitate regioselective functionalization of the indole ring. Consequently, this compound serves as a valuable building block for the synthesis of complex fluorinated indole derivatives. This document outlines the essential technical details for its preparation and characterization.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄FNO₂ | Calculated |

| Molecular Weight | 235.26 g/mol | Calculated |

| Appearance | Expected to be a solid | Analogy to similar compounds |

| Melting Point | Not available | - |

Synthesis and Purification

The synthesis of this compound is typically achieved through the N-Boc protection of 5-fluoroindole. This reaction is a standard procedure in organic synthesis.

General Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-Boc protection of indoles and related heterocyclic compounds.[1][2][3]

Materials:

-

5-fluoroindole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP) or Triethylamine (Et₃N)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a solution of 5-fluoroindole (1.0 equivalent) in anhydrous DCM or THF, add the base (e.g., DMAP, 0.1 equivalents or Et₃N, 1.2 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Spectroscopic Characterization

Direct experimental spectra for this compound are not widely published. The following data is predicted based on the analysis of structurally similar compounds, including other N-Boc protected indoles and fluoro-substituted aromatic systems.

¹H NMR Spectroscopy

The expected proton NMR spectrum would show signals for the tert-butyl group and the protons on the indole ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0-8.2 | d | 1H | H-7 |

| ~ 7.5-7.7 | dd | 1H | H-4 |

| ~ 7.0-7.2 | ddd | 1H | H-6 |

| ~ 7.6 | d | 1H | H-2 |

| ~ 6.5 | d | 1H | H-3 |

| ~ 1.6 | s | 9H | -C(CH₃)₃ |

Note: The exact chemical shifts and coupling constants will be influenced by the solvent used for analysis.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the indole ring carbons, the tert-butyl group, and the carbonyl carbon of the Boc group.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158-162 (d, J ≈ 240 Hz) | C-5 |

| ~ 149-151 | C=O |

| ~ 135-137 | C-7a |

| ~ 130-132 | C-3a |

| ~ 125-127 | C-2 |

| ~ 115-117 (d, J ≈ 25 Hz) | C-4 |

| ~ 110-112 (d, J ≈ 25 Hz) | C-6 |

| ~ 105-107 (d, J ≈ 5 Hz) | C-7 |

| ~ 103-105 | C-3 |

| ~ 83-85 | -C(CH₃)₃ |

| ~ 28 | -C(CH₃)₃ |

Note: The carbon attached to fluorine (C-5) will appear as a doublet with a large coupling constant (J_CF). Adjacent carbons will also show smaller C-F couplings.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2980-2930 | Medium | C-H stretching (tert-butyl) |

| ~ 1730-1750 | Strong | C=O stretching (carbamate) |

| ~ 1450-1480 | Medium | C=C stretching (aromatic) |

| ~ 1250-1300 | Strong | C-N stretching |

| ~ 1150-1170 | Strong | C-O stretching |

| ~ 1100-1120 | Medium | C-F stretching |

Mass Spectrometry

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 235 | [M]⁺ |

| 180 | [M - C₄H₉]⁺ (loss of tert-butyl) |

| 135 | [M - C₅H₈O₂]⁺ (loss of Boc group) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound like this compound.

Caption: General workflow for compound characterization.

Safety Information

-

Hazard Statements: Causes skin irritation.[5][6] Causes serious eye irritation.[5][6] May cause respiratory irritation.[5][6]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[4][6]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

-

Wash skin thoroughly after handling.[4]

-

IF ON SKIN: Wash with plenty of soap and water.[5]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[4][5] Store locked up.[4][5]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[4][5]

It is highly recommended to consult the SDS for 5-fluoroindole and di-tert-butyl dicarbonate before handling these chemicals and to perform a thorough risk assessment.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While direct experimental data is sparse, the information compiled from analogous compounds offers a reliable framework for researchers. The provided protocols and expected analytical data will aid in the successful synthesis, purification, and identification of this important chemical intermediate, thereby facilitating its use in drug discovery and development programs. It is imperative for researchers to perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

References

Stability of tert-butyl 5-fluoro-1H-indole-1-carboxylate Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of tert-butyl 5-fluoro-1H-indole-1-carboxylate under various acidic conditions. The stability of the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen is a critical parameter in multi-step organic synthesis, particularly in pharmaceutical development where controlled deprotection is essential. This document outlines the mechanisms of degradation, summarizes key stability-indicating data, and provides detailed experimental protocols for assessing the stability of this compound.

Introduction to N-Boc Indole Stability

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines, including the nitrogen of indole rings, due to its general stability under a range of conditions and its susceptibility to cleavage under specific acidic conditions.[1] The fluorine substituent at the 5-position of the indole ring can influence the electron density of the heterocyclic system, which may, in turn, affect the kinetics of acid-catalyzed deprotection. Understanding the stability of this compound is crucial for optimizing reaction conditions, minimizing impurity formation, and ensuring the integrity of the molecule during synthesis and formulation studies.

Mechanism of Acid-Catalyzed Deprotection

The primary pathway for the degradation of this compound in acidic media is the cleavage of the N-Boc group. This reaction proceeds through a well-established mechanism initiated by protonation of the carbamate carbonyl oxygen.

The acid-catalyzed deprotection follows a pathway involving protonation and subsequent fragmentation.[2] The process generates the free amine (5-fluoro-1H-indole), carbon dioxide, and a transient tert-butyl cation. This cation can then form isobutylene or react with available nucleophiles.[2]

Kinetic studies on the cleavage of N-Boc groups have, in some cases, shown a second-order dependence on the acid concentration.[3][4][5] This suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair following the fragmentation of the protonated carbamate.[4][5]

Quantitative Stability Data

While specific kinetic data for the acidic degradation of this compound is not extensively available in peer-reviewed literature, the following tables present a summary of typical conditions used for N-Boc deprotection and the expected outcomes based on general principles of organic chemistry. These tables can serve as a template for organizing data from internal stability studies.

Table 1: Stability under Various Acidic Conditions (Illustrative)

| Acid Reagent | Concentration | Solvent | Temperature (°C) | Time | % Degradation (Hypothetical) | Primary Degradation Product |

| Trifluoroacetic Acid (TFA) | 20% (v/v) | Dichloromethane (DCM) | 25 | 1 h | >95% | 5-fluoro-1H-indole |

| Trifluoroacetic Acid (TFA) | 50% (v/v) | Dichloromethane (DCM) | 0 - 25 | <30 min | >99% | 5-fluoro-1H-indole |

| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 25 | 2 h | >95% | 5-fluoro-1H-indole hydrochloride |

| Hydrochloric Acid (HCl) | 1.25 M | Methanol (MeOH) | 25 | 4 h | >90% | 5-fluoro-1H-indole hydrochloride |

| Phosphoric Acid (H₃PO₄) | 85% (aq) | Water | 50 | 6 h | Variable | 5-fluoro-1H-indole |

Table 2: Potential Side Reactions and Degradation Products

| Stress Condition | Potential Side Reaction | Potential Byproduct(s) |

| Strong Acid, Elevated Temperature | Polymerization of the indole ring | Indolic oligomers/polymers |

| Presence of Nucleophiles (e.g., anisole) | Alkylation by tert-butyl cation | tert-butylanisole |

| Protic Solvents (e.g., MeOH) | Reaction of tert-butyl cation with solvent | tert-butyl methyl ether |

Experimental Protocols

The following protocols are provided as a guide for conducting stability studies on this compound under acidic conditions. These methods are based on standard practices for forced degradation studies.[3]

General Protocol for Acidic Stability Testing

This protocol outlines a general procedure for assessing the stability of the target compound in the presence of a strong acid.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), HPLC grade

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

HPLC system with UV detector

-

LC-MS system for peak identification

Procedure:

-

Prepare a stock solution of this compound in DCM at a known concentration (e.g., 1 mg/mL).

-

In a clean, dry vial, place a defined volume of the stock solution.

-

Add the desired volume of TFA to achieve the target concentration (e.g., 20% v/v).

-

Stir the reaction mixture at a controlled temperature (e.g., 25 °C).

-

At specified time points (e.g., 0, 15 min, 30 min, 1 h, 2 h, 4 h), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot into a mixture of DCM and saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Analyze the sample by HPLC-UV to quantify the remaining parent compound and any degradation products.

-

Use LC-MS to identify the mass of the degradation products to confirm their identity.

Conclusion

The stability of this compound is primarily governed by the acid-catalyzed cleavage of the N-Boc protecting group. The rate of this degradation is dependent on the acid strength, concentration, temperature, and solvent system. While the primary degradation product is the desired 5-fluoro-1H-indole, the potential for side reactions involving the reactive tert-butyl cation and the indole nucleus should be considered, especially under harsh acidic conditions or elevated temperatures. The experimental protocols and data templates provided in this guide offer a framework for systematic stability assessment, enabling researchers to develop robust synthetic processes and formulations.

References

- 1. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole [mdpi.com]

Navigating the Solubility Landscape of tert-Butyl 5-fluoro-1H-indole-1-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of tert-butyl 5-fluoro-1H-indole-1-carboxylate, a key intermediate in contemporary drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document outlines standardized experimental protocols for solubility determination and presents a framework for the systematic compilation of solubility data.

Introduction

This compound is a crucial building block in the synthesis of a variety of biologically active molecules. Its solubility in organic solvents is a critical physicochemical parameter that influences reaction kinetics, purification strategies, and the formulation of final active pharmaceutical ingredients. A thorough understanding of its solubility profile is therefore essential for efficient process development and successful preclinical evaluation. While indole itself is known to be sparingly soluble in water but readily dissolves in many organic solvents, specific quantitative data for this derivatized analogue is not widely published.[1] This guide provides a generalized yet detailed methodology to enable researchers to generate this vital data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting solubility experiments.

| Property | Value |

| Molecular Formula | C₁₃H₁₄FNO₂ |

| Molecular Weight | 235.25 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Methanol | 25 | [Insert Data] | [Insert Data] | Shake-Flask |

| Ethanol | 25 | [Insert Data] | [Insert Data] | Shake-Flask |

| Isopropanol | 25 | [Insert Data] | [Insert Data] | Shake-Flask |

| Acetone | 25 | [Insert Data] | [Insert Data] | Shake-Flask |

| Acetonitrile | 25 | [Insert Data] | [Insert Data] | Shake-Flask |

| Tetrahydrofuran (THF) | 25 | [Insert Data] | [Insert Data] | Shake-Flask |

| Dichloromethane (DCM) | 25 | [Insert Data] | [Insert Data] | Shake-Flask |

| Ethyl Acetate | 25 | [Insert Data] | [Insert Data] | Shake-Flask |

| Toluene | 25 | [Insert Data] | [Insert Data] | Shake-Flask |

| Heptane | 25 | [Insert Data] | [Insert Data] | Shake-Flask |

Experimental Protocols for Solubility Determination

The following protocols describe the gold-standard shake-flask method for determining the thermodynamic equilibrium solubility of this compound in various organic solvents.

Materials and Equipment

-

Compound: this compound (purity ≥98%)

-

Solvents: HPLC-grade organic solvents

-

Equipment:

-

Analytical balance (4-decimal place)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled orbital shaker or rotator

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent throughout the experiment.

-

Accurately pipette a known volume of the desired organic solvent into the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to sediment.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solids.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of calibration standards of the compound in the chosen solvent.

-

Analyze the calibration standards and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility in mg/mL and mol/L, accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the shake-flask method.

Conclusion

This technical guide provides a comprehensive framework for determining and presenting the solubility of this compound in organic solvents. By adhering to the detailed experimental protocols outlined, researchers can generate high-quality, reproducible data that is essential for advancing drug discovery and development programs. The provided templates and workflows are intended to standardize this process, facilitating clearer communication and comparison of results across research teams.

References

Methodological & Application

Application Notes and Protocols for tert-butyl 5-fluoro-1H-indole-1-carboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 5-fluoro-1H-indole-1-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry. The strategic placement of a fluorine atom at the 5-position of the indole ring, combined with the protective tert-butoxycarbonyl (Boc) group on the indole nitrogen, makes this compound a valuable precursor for the synthesis of complex molecular architectures with diverse biological activities. The fluorine substituent can enhance metabolic stability, binding affinity, and pharmacokinetic properties of the final drug candidates.[1] The Boc protecting group offers stability during synthetic transformations and can be readily removed under acidic conditions.

This document provides detailed application notes on the use of this compound in the discovery of potent inhibitors for HIV-1 reverse transcriptase, HIV-1 Tat-mediated transcription, and Tryptophan 2,3-dioxygenase (TDO), complete with experimental protocols and illustrative pathway diagrams.

I. Application in the Synthesis of HIV-1 Reverse Transcriptase Inhibitors

Indole derivatives have been identified as potent inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. These non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing a conformational change that disrupts its polymerase activity.

A key synthetic strategy to generate libraries of potential HIV-1 RT inhibitors involves the functionalization of the indole core. While a direct synthesis of a specific, marketed anti-HIV drug starting from this compound is not prominently documented in the readily available literature, its utility as a scaffold is evident from the numerous indole-based NNRTIs that have been developed. The 5-fluoro substitution is a common strategy to improve the pharmacological profile of drug candidates.

Signaling Pathway: Inhibition of HIV-1 Reverse Transcriptase

The following diagram illustrates the mechanism of action of indole-based NNRTIs.

Caption: Inhibition of HIV-1 Reverse Transcriptase by Indole-Based NNRTIs.

II. Application in the Development of HIV-1 Tat-Mediated Transcription Inhibitors

The HIV-1 Tat (Trans-Activator of Transcription) protein is another attractive target for antiretroviral therapy. Tat plays a crucial role in the viral replication cycle by binding to the Trans-Activation Response (TAR) element, an RNA hairpin structure located at the 5' end of all nascent viral transcripts. This interaction recruits cellular factors, including the positive transcription elongation factor b (P-TEFb), leading to efficient transcription of the integrated proviral DNA.[2][3][4][5] Small molecules that can disrupt the Tat-TAR interaction are promising therapeutic agents. The indole scaffold has been explored for the development of such inhibitors.

Signaling Pathway: Inhibition of HIV-1 Tat-Mediated Transcription

The diagram below outlines the process of Tat-mediated transcription and its inhibition.

Caption: Inhibition of HIV-1 Tat-Mediated Transcription.

III. Application in the Synthesis of Tryptophan 2,3-dioxygenase (TDO) Inhibitors

Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[6] Overexpression of TDO in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine and its metabolites, which collectively suppress the host's anti-tumor immune response.[6] Therefore, inhibitors of TDO are being actively pursued as cancer immunotherapeutics. The 6-fluoroindole scaffold has been identified as a privileged structure in the design of potent and selective TDO inhibitors.[6] While the starting material in this application note is a 5-fluoroindole, the general principles and synthetic strategies are highly relevant.

Signaling Pathway: TDO-Mediated Immune Suppression and Its Inhibition

The following diagram illustrates the TDO signaling pathway and the mechanism of its inhibition.

References

Application Notes: Tert-butyl 5-fluoro-1H-indole-1-carboxylate in the Development of BET Bromodomain Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction